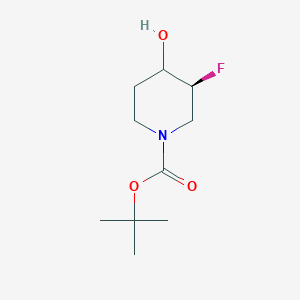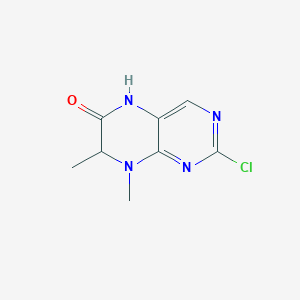
2-Bromo-4-chloro-3-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-chloro-3-fluorophenol is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-fluorophenol can be achieved through various methods, including halogenation reactions. One common approach involves the selective bromination, chlorination, and fluorination of phenol derivatives. The reaction conditions typically involve the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation, nitration, and subsequent halogenation steps. The choice of reagents and reaction conditions is optimized to achieve high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-chloro-3-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert the compound to corresponding hydroxy derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chloro-3-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-chloro-3-fluorophenol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: The compound may affect signaling pathways, oxidative stress responses, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-fluorophenol: Similar structure with bromine and fluorine atoms but lacks chlorine.
4-Bromo-2-fluorophenol: Similar structure with bromine and fluorine atoms but different substitution pattern.
3-Chloro-4-fluorophenol: Similar structure with chlorine and fluorine atoms but lacks bromine
Eigenschaften
Molekularformel |
C6H3BrClFO |
|---|---|
Molekulargewicht |
225.44 g/mol |
IUPAC-Name |
2-bromo-4-chloro-3-fluorophenol |
InChI |
InChI=1S/C6H3BrClFO/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H |
InChI-Schlüssel |
VTDICNGNPIPTJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1O)Br)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)



![3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B12100691.png)
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)


![(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B12100711.png)



![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)

